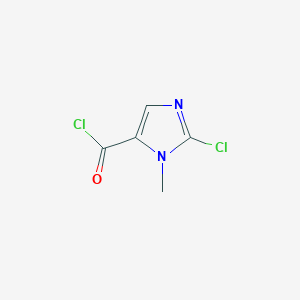
2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride, also known as CMIC, is an important intermediate in the synthesis of various drugs and pharmaceuticals. It is a colorless liquid with a pungent odor and is widely used in the pharmaceutical industry.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride is not well understood. However, it is believed that 2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride acts as an acylating agent and reacts with various nucleophiles such as amines, alcohols, and thiols. This reaction results in the formation of amides, esters, and thioesters, which are important intermediates in the synthesis of various drugs and pharmaceuticals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride have not been extensively studied. However, it is known that 2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride is a highly reactive compound and can react with various biological molecules such as proteins and nucleic acids. This reaction can result in the formation of adducts, which can interfere with normal cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride in lab experiments include its high reactivity and versatility. 2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride can react with various nucleophiles and can be used in the synthesis of a wide range of compounds. However, the limitations of using 2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride include its toxicity and the need for specialized equipment and handling procedures.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride. One area of research is the development of new and more efficient synthesis methods for 2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride. Another area of research is the study of the biochemical and physiological effects of 2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride and its adducts. Additionally, the development of new drugs and pharmaceuticals using 2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride as an intermediate is an area of active research. Finally, the use of 2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride in the production of agrochemicals and dyes is an area of potential growth.
Synthesemethoden
2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride can be synthesized through the reaction between 2-chloro-1-methyl-1H-imidazole-5-carboxylic acid and thionyl chloride. The reaction takes place in the presence of a catalyst such as dimethylformamide (DMF) or pyridine. The resulting product is then purified through distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride is widely used in the synthesis of various drugs and pharmaceuticals. It is an important intermediate in the production of antiviral, antibacterial, and antifungal agents. 2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride is also used in the synthesis of anticancer drugs and drugs for the treatment of Alzheimer's disease. Additionally, 2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride is used in the production of agrochemicals and dyes.
Eigenschaften
CAS-Nummer |
117283-62-2 |
|---|---|
Produktname |
2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride |
Molekularformel |
C5H4Cl2N2O |
Molekulargewicht |
179 g/mol |
IUPAC-Name |
2-chloro-3-methylimidazole-4-carbonyl chloride |
InChI |
InChI=1S/C5H4Cl2N2O/c1-9-3(4(6)10)2-8-5(9)7/h2H,1H3 |
InChI-Schlüssel |
HPZIZERPQARUHX-UHFFFAOYSA-N |
SMILES |
CN1C(=CN=C1Cl)C(=O)Cl |
Kanonische SMILES |
CN1C(=CN=C1Cl)C(=O)Cl |
Synonyme |
1H-Imidazole-5-carbonyl chloride, 2-chloro-1-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B38462.png)
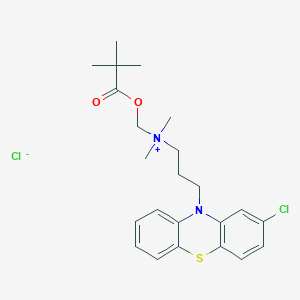

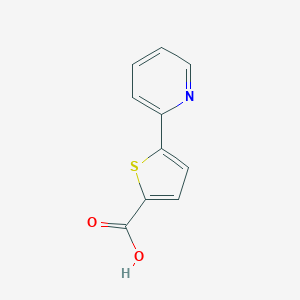


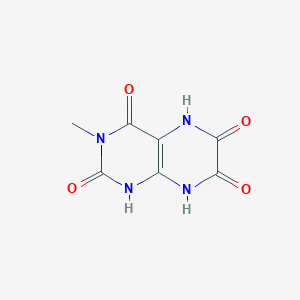



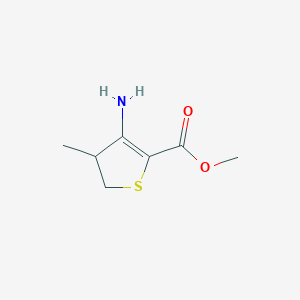
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-3-oxa-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B38490.png)

